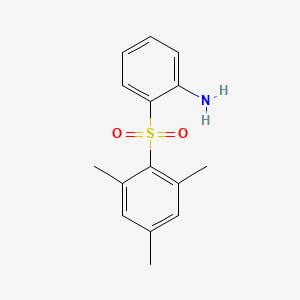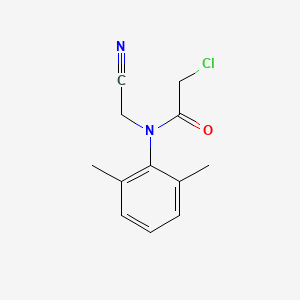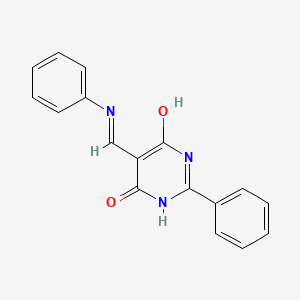
4-Hydroxy-5,5-dimethoxy-3-methylcyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-5,5-dimethoxy-3-methylcyclopent-2-en-1-one is a chemical compound characterized by its unique structure, which includes a five-membered ring, a hydroxyl group, and two methoxy groups
Vorbereitungsmethoden
The synthesis of 4-Hydroxy-5,5-dimethoxy-3-methylcyclopent-2-en-1-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the cyclopentene ring, followed by the introduction of the hydroxyl and methoxy groups under controlled reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, utilizing catalysts and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
4-Hydroxy-5,5-dimethoxy-3-methylcyclopent-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-5,5-dimethoxy-3-methylcyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its reactivity and stability.
Wirkmechanismus
The mechanism by which 4-Hydroxy-5,5-dimethoxy-3-methylcyclopent-2-en-1-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its reactivity, enabling it to participate in various chemical reactions. The compound can modulate biochemical pathways by binding to enzymes or receptors, influencing their activity and leading to specific biological outcomes.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-5,5-dimethoxy-3-methylcyclopent-2-en-1-one can be compared with similar compounds such as:
4-Hydroxy-3-methylcyclopent-2-en-1-one: Lacks the methoxy groups, resulting in different reactivity and applications.
5,5-Dimethoxy-3-methylcyclopent-2-en-1-one:
4-Hydroxy-5-methoxy-3-methylcyclopent-2-en-1-one: Has only one methoxy group, leading to variations in its properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61107-23-1 |
|---|---|
Molekularformel |
C8H12O4 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
4-hydroxy-5,5-dimethoxy-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O4/c1-5-4-6(9)8(11-2,12-3)7(5)10/h4,7,10H,1-3H3 |
InChI-Schlüssel |
QGJGHTMBOVPHMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C(C1O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NE)-N-[[1-(dodecoxymethyl)pyridin-1-ium-4-yl]methylidene]hydroxylamine;iodide](/img/structure/B14594512.png)


![1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one](/img/structure/B14594529.png)
![3-{[(Propan-2-yl)oxy]methyl}-5H-1,4,2-dioxazol-5-one](/img/structure/B14594534.png)

![2-(4-Iodophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594547.png)

![4-Hydroxy-4-[hydroxy(diphenyl)methyl]oxolan-2-one](/img/structure/B14594565.png)

![1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate](/img/structure/B14594581.png)
![1,2-Dimethyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14594583.png)


